4,4-Difluoro-2-methylpentanoic acid
CAS No.: 2146063-63-8
Cat. No.: VC5086764
Molecular Formula: C6H10F2O2
Molecular Weight: 152.141
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2146063-63-8 |
---|---|
Molecular Formula | C6H10F2O2 |
Molecular Weight | 152.141 |
IUPAC Name | 4,4-difluoro-2-methylpentanoic acid |
Standard InChI | InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10) |
Standard InChI Key | JXXNCQQYDYGIET-UHFFFAOYSA-N |
SMILES | CC(CC(C)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4,4-Difluoro-2-methylpentanoic acid belongs to the class of fluorinated carboxylic acids, featuring a five-carbon chain with a carboxylic acid group at the terminal position. The fluorine atoms occupy the 4-position, while a methyl branch resides at the 2-position. The molecular formula is C₆H₁₀F₂O₂, with a molecular weight of 164.14 g/mol. The SMILES notation for the compound is CC(C(F)F)CC(=O)O, and its InChIKey is JXXNCQQYDYGIET-SCSAIBSYSA-N for the (2R)-enantiomer .
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocols for 4,4-difluoro-2-methylpentanoic acid are reported, plausible routes can be inferred from analogous compounds:
-
Fluorination of Precursors:
-
Alkene Hydrogenation: Hydrogenation of 4,4-difluoro-2-methylpent-2-ene (C₆H₁₀F₂) in the presence of a carboxylic acid precursor could yield the target compound.
-
Electrophilic Fluorination: Use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce fluorine atoms into a ketone or alcohol intermediate.
-
-
Decarboxylation of Protected Derivatives:
Reactivity Profile
The carboxylic acid group enables typical reactions such as esterification, amidation, and reduction. The fluorine atoms at the 4-position likely reduce the pKa of the carboxylic acid (compared to non-fluorinated analogs), enhancing its solubility in polar solvents. The methyl group at the 2-position introduces steric hindrance, potentially slowing nucleophilic attacks at the β-position.
Physicochemical Properties
Acid-Base Behavior
The electron-withdrawing effect of fluorine atoms lowers the pKa of the carboxylic acid group. For comparison:
-
4-Methylpentanoic acid (non-fluorinated analog): pKa ≈ 4.8 .
-
4,4-Difluoro-2-methylpentanoic acid: Estimated pKa ≈ 3.5–4.0 due to increased acidity from fluorine substitution .
Lipophilicity and Solubility
Fluorine substitution increases lipophilicity, as evidenced by the XLogP3 value of 2.8 for 2,2-difluoro-4-iodo-4-methylpentanoic acid . For 4,4-difluoro-2-methylpentanoic acid, predicted LogP values range from 1.5–2.0, indicating moderate solubility in organic solvents and limited aqueous solubility.
Spectroscopic Data
-
Collision Cross-Section (CCS): Predicted CCS values for adducts of the (2R)-enantiomer include 133.7 Ų for [M+H]+ and 128.4 Ų for [M-H]− .
-
Mass Spectrometry: Dominant fragments likely arise from decarboxylation (-44 Da) and loss of HF (-20 Da).
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The Boc-protected derivative 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid serves as a fluorinated building block in peptide synthesis. Fluorine incorporation enhances proteolytic stability and membrane permeability, making it valuable for designing peptide therapeutics.
Drug Design
Fluorinated carboxylic acids are pivotal in modulating drug properties:
-
Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life.
-
Lipophilicity: Enhances blood-brain barrier penetration for CNS-targeted drugs .
Materials Science
The compound’s ability to form stable hydrogen bonds and resist degradation makes it a candidate for polymer additives or surfactants.
Future Directions
-
Stereoselective Synthesis: Development of enantioselective routes to access (2R) and (2S) forms for chiral drug intermediates.
-
Biological Screening: Evaluation of antimicrobial or anticancer activity using fluorinated analogs.
-
Computational Modeling: Prediction of drug-likeness parameters (e.g., LogP, solubility) to guide synthetic efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume